molecular formula C15H27NO2 B14470784 2-(Aziridin-1-YL)ethyl undec-2-enoate CAS No. 65871-40-1

2-(Aziridin-1-YL)ethyl undec-2-enoate

Cat. No.: B14470784
CAS No.: 65871-40-1
M. Wt: 253.38 g/mol
InChI Key: DDUVVSIJMCTETI-UHFFFAOYSA-N
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Description

2-(Aziridin-1-YL)ethyl undec-2-enoate is an organic compound that features an aziridine ring attached to an ethyl undec-2-enoate moiety Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aziridin-1-YL)ethyl undec-2-enoate typically involves the reaction of aziridine with ethyl undec-2-enoate under specific conditions. One common method includes the use of a base to deprotonate the aziridine, followed by nucleophilic attack on the ethyl undec-2-enoate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Safety measures are crucial due to the toxic and volatile nature of aziridine .

Chemical Reactions Analysis

Types of Reactions

2-(Aziridin-1-YL)ethyl undec-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Aziridin-1-YL)ethyl undec-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aziridin-1-YL)ethyl undec-2-enoate involves the reactivity of the aziridine ring. The ring strain makes the aziridine highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various applications, such as cross-linking and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aziridin-1-YL)ethyl undec-2-enoate is unique due to the presence of the undec-2-enoate moiety, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring both the reactivity of the aziridine ring and the functional group versatility of the undec-2-enoate .

Properties

CAS No.

65871-40-1

Molecular Formula

C15H27NO2

Molecular Weight

253.38 g/mol

IUPAC Name

2-(aziridin-1-yl)ethyl undec-2-enoate

InChI

InChI=1S/C15H27NO2/c1-2-3-4-5-6-7-8-9-10-15(17)18-14-13-16-11-12-16/h9-10H,2-8,11-14H2,1H3

InChI Key

DDUVVSIJMCTETI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CC(=O)OCCN1CC1

Origin of Product

United States

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